REACTION_SMILES
|
[CH2:37]([Cl:38])[Cl:39].[Cl:1][c:2]1[cH:3][c:4]([CH2:9][OH:10])[cH:5][c:6]([Cl:8])[cH:7]1.[OH2:40].[S:19]([O:20][Si:27]([CH:28]([CH3:29])[CH3:30])([CH:31]([CH3:32])[CH3:33])[CH:34]([CH3:35])[CH3:36])([C:21]([F:22])([F:23])[F:24])(=[O:25])=[O:26].[n:11]1[c:12]([CH3:13])[cH:14][cH:15][cH:16][c:17]1[CH3:18]>>[Cl:1][c:2]1[cH:3][c:4]([CH2:9][O:10][Si:27]([CH:28]([CH3:29])[CH3:30])([CH:31]([CH3:32])[CH3:33])[CH:34]([CH3:35])[CH3:36])[cH:5][c:6]([Cl:8])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1cc(Cl)cc(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[Si](OS(=O)(=O)C(F)(F)F)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(C)n1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)[Si](OCc1cc(Cl)cc(Cl)c1)(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |